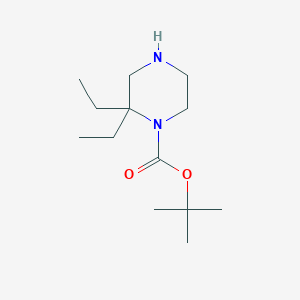

Tert-butyl 2,2-diethylpiperazine-1-carboxylate

Description

tert-Butyl 2,2-diethylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and two ethyl substituents at the 2-position of the piperazine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents. The Boc group enhances stability during synthetic processes, while the diethyl substituents introduce steric bulk, influencing reactivity and molecular conformation .

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 2,2-diethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-6-13(7-2)10-14-8-9-15(13)11(16)17-12(3,4)5/h14H,6-10H2,1-5H3 |

InChI Key |

WMOTWNLFWJSBHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCCN1C(=O)OC(C)(C)C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-diethylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of tert-butyl piperazine-1-carboxylate.

Step 2: The intermediate product is then reacted with diethylamine to introduce the diethyl groups, resulting in the formation of tert-butyl 2,2-diethylpiperazine-1-carboxylate.

Industrial Production Methods

Industrial production of tert-butyl 2,2-diethylpiperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-diethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or diethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced derivatives with the removal of oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the tert-butyl or diethyl groups.

Scientific Research Applications

Tert-butyl 2,2-diethylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-diethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the molecular target involved. For example, in medicinal chemistry, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between tert-butyl 2,2-diethylpiperazine-1-carboxylate and structurally related compounds:

Physical and Crystallographic Properties

- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., ) exhibit robust hydrogen-bonding networks, influencing solubility and crystallinity. The target compound’s diethyl groups may reduce hydrogen-bonding capacity, increasing lipophilicity .

- Diethyl substituents could introduce torsional strain or alter crystal symmetry .

Biological Activity

Tert-butyl 2,2-diethylpiperazine-1-carboxylate (TBDP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBDP features a piperazine ring substituted with tert-butyl and diethyl groups. This unique structure contributes to its diverse biological activities and interactions with various molecular targets.

The mechanism of action for TBDP involves its interaction with specific receptors and enzymes, modulating their activity. It is known to act as a ligand for certain neurotransmitter receptors, which may influence neurological pathways. The exact molecular targets and pathways remain an active area of research, focusing on how these interactions can lead to therapeutic effects.

Biological Activities

- Neurotransmitter Receptor Interaction : TBDP has been studied for its ability to interact with neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

- Anticonvulsant Activity : Research indicates that compounds similar to TBDP exhibit anticonvulsant properties. For instance, studies have shown that derivatives of piperazine can effectively reduce seizure activity in animal models, suggesting that TBDP may also possess similar effects.

- Antiplasmodial Activity : Preliminary studies have indicated that TBDP may have antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. This activity is promising for developing new antimalarial agents.

Case Studies

- Study on Anticonvulsant Properties : A study evaluated the anticonvulsant activity of piperazine derivatives, including TBDP, using the maximal electroshock-induced seizure (MES) model in mice. Compounds demonstrated varying levels of efficacy, with some showing significant protection against seizures .

- Antiplasmodial Activity Assessment : Another study assessed the antiplasmodial activity of piperazine derivatives, reporting that certain compounds exhibited low cytotoxicity while effectively inhibiting P. falciparum growth .

Data Tables

| Compound | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| TBDP | Anticonvulsant | Not specified | Not specified |

| Piperazine A | Antiplasmodial | 0.269 | 460 |

| Piperazine B | Neurotransmitter Modulator | Not specified | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.